3-Nitrophenoxyacetic acid methyl ester
Overview
Description
3-Nitrophenoxyacetic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a phenoxyacetic acid moiety, which is further esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenoxyacetic acid methyl ester typically involves the esterification of 3-nitrophenoxyacetic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-nitrophenoxyacetic acid in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- After completion, neutralize the reaction mixture and extract the ester with an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process under milder conditions.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenoxyacetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-nitrophenoxyacetic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: 3-Nitrophenoxyacetic acid and methanol.
Reduction: 3-Aminophenoxyacetic acid methyl ester.
Substitution: Various substituted phenoxyacetic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenoxyacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitrophenoxyacetic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester moiety can be hydrolyzed to release the active acid form, which may interact with specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid methyl ester: Lacks the nitro group, making it less reactive in certain substitution reactions.
3-Nitrophenoxyacetic acid: The non-esterified form, which is more polar and less volatile.
4-Nitrophenoxyacetic acid methyl ester: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
Uniqueness
3-Nitrophenoxyacetic acid methyl ester is unique due to the presence of both the nitro group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activity also makes it a compound of interest in medicinal chemistry and drug development.
Properties
CAS No. |
81720-19-6 |
---|---|
Molecular Formula |
C9H8NO5- |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)propanoate |
InChI |
InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-6H,1H3,(H,11,12)/p-1 |
InChI Key |
CGGQTUXPABREEK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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